2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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Overview
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, carbonyl groups, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups or other functional groups present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE: shares similarities with other compounds containing aromatic rings, carbonyl groups, and trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3NO4/c1-13-6-7-14(2)16(10-13)19(28)12-31-21(30)5-3-4-20(29)27-18-11-15(22(24,25)26)8-9-17(18)23/h6-11H,3-5,12H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGANOJFXPPECSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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